molecular formula C7H17N3 B2356214 1,4-Dimethyl-1,4-diazepan-6-amine CAS No. 129295-47-2

1,4-Dimethyl-1,4-diazepan-6-amine

Cat. No.: B2356214
CAS No.: 129295-47-2
M. Wt: 143.234
InChI Key: RWICYHQFRMCCEX-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,4-diazepan-6-amine is a seven-membered nitrogen heterocycle with significant importance in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes two methyl groups and an amine group attached to a diazepane ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Scientific Research Applications

1,4-Dimethyl-1,4-diazepan-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1,4-diazepan-6-amine can be synthesized through several methods. One common approach involves the reductive amination of 1,4-diazepan-6-one with methylamine under hydrogenation conditions. This reaction typically employs a palladium or platinum catalyst to facilitate the reduction process. Another method involves the cyclization of appropriate precursors, such as 1,4-diaminobutane and formaldehyde, followed by methylation of the resulting diazepane intermediate.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and efficient catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions is optimized to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,4-diazepan-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted diazepane derivatives.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1,4-diazepan-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,4-Dimethyl-1,4-diazepan-6-amine can be compared with other similar compounds, such as:

    1,4-Diazepane: Lacks the methyl and amine groups, resulting in different chemical properties and reactivity.

    1,4-Dimethylpiperazine: Contains a similar diazepane ring but with different substitution patterns, leading to variations in biological activity and chemical behavior.

    1,4-Diazepan-6-one: The presence of a carbonyl group instead of an amine group significantly alters its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,4-dimethyl-1,4-diazepan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c1-9-3-4-10(2)6-7(8)5-9/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWICYHQFRMCCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC(C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129295-47-2
Record name 1,4-dimethyl-1,4-diazepan-6-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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